2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride

Salt form selection Solubility Pharmaceutical formulation

2-(Azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride (CAS 1376324-18-3) is an azetidine-based heterocyclic building block featuring a four-membered azetidine ring linked via an ether oxygen at the 3-position to an N,N-dimethylacetamide moiety, supplied as the hydrochloride salt. With a molecular formula C₇H₁₅ClN₂O₂ and molecular weight 194.66 g/mol, this compound is primarily utilized as a synthetic intermediate in medicinal chemistry and pharmaceutical research, particularly in the development of bioactive molecules requiring sp³-enriched heterocyclic scaffolds.

Molecular Formula C7H15ClN2O2
Molecular Weight 194.66 g/mol
CAS No. 1376324-18-3
Cat. No. B1447805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride
CAS1376324-18-3
Molecular FormulaC7H15ClN2O2
Molecular Weight194.66 g/mol
Structural Identifiers
SMILESCN(C)C(=O)COC1CNC1.Cl
InChIInChI=1S/C7H14N2O2.ClH/c1-9(2)7(10)5-11-6-3-8-4-6;/h6,8H,3-5H2,1-2H3;1H
InChIKeyHBQMEKAOAGRSTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Azetidin-3-yloxy)-N,N-dimethylacetamide Hydrochloride (CAS 1376324-18-3) Procurement Guide: Differentiated Evidence for Scientific Selection


2-(Azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride (CAS 1376324-18-3) is an azetidine-based heterocyclic building block featuring a four-membered azetidine ring linked via an ether oxygen at the 3-position to an N,N-dimethylacetamide moiety, supplied as the hydrochloride salt . With a molecular formula C₇H₁₅ClN₂O₂ and molecular weight 194.66 g/mol, this compound is primarily utilized as a synthetic intermediate in medicinal chemistry and pharmaceutical research, particularly in the development of bioactive molecules requiring sp³-enriched heterocyclic scaffolds [1].

Why Generic Substitution Fails for 2-(Azetidin-3-yloxy)-N,N-dimethylacetamide Hydrochloride in Drug Discovery Programs


Generic substitution of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride with superficially similar azetidine derivatives can undermine experimental reproducibility and SAR interpretation. This compound occupies a unique position within the azetidine ether-acetamide class defined by three non-interchangeable structural features: (1) the 3-oxy substitution pattern on the azetidine ring, which establishes a distinct spatial orientation relative to 2-substituted or N-substituted azetidine analogs [1]; (2) the tertiary N,N-dimethylamide terminus, which eliminates the hydrogen-bond donor capacity present in secondary amide analogs such as the N-methylacetamide derivative [2]; and (3) the hydrochloride salt form, which directly impacts solubility, handling, and formulation behavior compared to free base preparations . These structural distinctions directly affect reactivity profiles in cross-coupling and derivatization reactions, as well as the compound's utility as a linker precursor in PROTAC and bioconjugate applications [3].

Quantitative Differentiation Evidence for 2-(Azetidin-3-yloxy)-N,N-dimethylacetamide Hydrochloride Procurement Decisions


Hydrochloride Salt Form Provides Definitive Solubility and Handling Advantage Over Free Base

2-(Azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride (MW 194.66) demonstrates the solubility and stability advantages inherent to hydrochloride salts compared to its free base counterpart (MW 158.20) . The hydrochloride salt introduces a chloride counterion that enhances aqueous solubility via ionic interactions, while the free base lacks this ionic character and may exhibit reduced water solubility .

Salt form selection Solubility Pharmaceutical formulation

Ether-Linked 3-Oxyazetidine Scaffold Enables Linker Functionality Absent in Direct Carbon-Linked Analogs

The 3-oxy ether linkage in 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride provides a distinct reactive handle and spatial orientation compared to the direct carbon-linked analog 2-(azetidin-3-yl)-N,N-dimethylacetamide (CAS 1344324-95-3) [1]. The ether oxygen introduces an additional hydrogen bond acceptor site and increases topological polar surface area, which influences molecular recognition and linker flexibility in bifunctional molecule design [2].

PROTAC linker Bioconjugation Ether linkage

Tertiary N,N-Dimethylamide Eliminates Hydrogen-Bond Donor Site Present in Secondary Amide Analogs

The N,N-dimethylacetamide terminus of the target compound contains a tertiary amide that lacks the hydrogen-bond donor (HBD) capacity present in secondary amide analogs such as 2-(azetidin-3-yloxy)-N-methylacetamide hydrochloride (CAS 1384430-03-8) [1]. This structural distinction has direct implications for membrane permeability, metabolic stability, and off-target binding profiles [2].

Hydrogen bonding Lipophilicity Medicinal chemistry

High Commercial Purity Specifications (≥95-97%) Enable Direct Use Without Additional Purification

Commercially available 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride is supplied with purity specifications of 95% (AKSci) and ≥97% (ChemScene), as verified by batch-specific QC analysis . These purity levels exceed the minimum thresholds required for most medicinal chemistry campaigns and allow for immediate use in synthesis without additional purification steps .

Purity Quality control Procurement

Aziridine Ring Strain Comparison with Piperidine/Pyrrolidine Alternatives Confirms Unique Conformational Constraints

The four-membered azetidine ring in this compound exhibits higher ring strain (approximately 25-26 kcal/mol) compared to five-membered pyrrolidine (approximately 5-6 kcal/mol) and six-membered piperidine (approximately 0-1 kcal/mol) alternatives [1]. This increased strain energy confers unique conformational rigidity and a distinctive exit vector geometry that differs fundamentally from larger nitrogen heterocycles [2].

Ring strain Conformational restriction Scaffold diversity

Optimal Research Applications for 2-(Azetidin-3-yloxy)-N,N-dimethylacetamide Hydrochloride Based on Differentiated Evidence


PROTAC Linker Development and Targeted Protein Degradation

The 3-oxy ether linkage and azetidine scaffold in this compound align with established PROTAC linker design principles, where alkyl chain-based azetidine linkers are employed to connect E3 ligase ligands to target-binding warheads [1]. The ether oxygen provides an additional site for potential hydrogen bonding within the ternary complex, while the tertiary dimethylamide terminus avoids introducing extraneous hydrogen-bond donor sites that could perturb degradation cooperativity. Researchers should prioritize this compound over direct carbon-linked analogs when designing bifunctional degraders requiring a conformationally constrained, oxygen-containing linker element [2].

Lead Optimization of CNS-Penetrant Drug Candidates

The reduced hydrogen-bond donor count (HBD = 2) compared to secondary amide analogs (HBD = 3) makes this compound a structurally advantageous building block for CNS drug discovery programs [3]. Lower HBD counts correlate with improved passive diffusion across the blood-brain barrier and reduced susceptibility to efflux transporters [4]. The azetidine ring's conformational rigidity further contributes to favorable CNS multiparameter optimization (MPO) scores. This compound is preferentially indicated over N-methylacetamide analogs for projects requiring enhanced brain penetration potential .

Sp³-Enriched Fragment Library Construction

The combination of a four-membered azetidine ring, ether oxygen, and tertiary amide provides a high fraction of sp³-hybridized carbon atoms, making this compound suitable for constructing three-dimensional fragment libraries [5]. The hydrochloride salt form ensures aqueous solubility compatible with fragment-based screening conditions (e.g., ligand-observed NMR, SPR, and thermal shift assays) . The commercial availability at ≥95% purity eliminates the need for in-house purification, accelerating library generation timelines .

Synthesis of Functionalized Heterocyclic Building Blocks

This compound serves as a versatile intermediate for synthesizing more complex heterocyclic systems through the azetidine nitrogen, which can undergo alkylation, acylation, and sulfonylation reactions [6]. The ether oxygen and dimethylamide group remain stable under standard reaction conditions, allowing selective functionalization of the azetidine ring. The high purity specifications (95-97%) support reliable downstream transformations without interference from reactive impurities .

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